molecular formula C10H9NO2 B1208638 3-Indoleglycolaldehyde

3-Indoleglycolaldehyde

Cat. No. B1208638
M. Wt: 175.18 g/mol
InChI Key: XKZDNWMDLGQXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-indoleglycolaldehyde is a member of glycolaldehydes.

Scientific Research Applications

Metabolic Pathway Insights

3-Indoleglycolaldehyde plays a role in a newly identified metabolic pathway of L-tryptophan in Pseudomonas fluorescens. This pathway involves the conversion of L-tryptophan to 3-Indoleglycolaldehyde and then to 3-Indoleglyoxal, catalyzed by tryptophan side chain oxidase. Further, these indole aldehydes undergo oxidation and reduction to corresponding indole acids and alcohols (Narumiya et al., 1979).

Enzymatic Studies

Studies on tryptophan synthase from Escherichia coli have revealed insights into the synthesis of indoleglycerol phosphate from indole and D-glyceraldehyde 3-phosphate. These studies emphasize the importance of non-hydrated forms of D-glyceraldehyde 3-phosphate as substrates and highlight the ordered addition mechanism with D-glyceraldehyde 3-phosphate adding first (Weischet & Kirschner, 1976).

Chemical Synthesis and Green Chemistry

In green chemistry, a catalyst-free dehydrative SN1-type reaction involving indolyl alcohols with diverse nucleophiles has been developed. This method, using water as a solvent, provides an environmentally friendly approach for the preparation of 3-indolyl derivatives (Xiao et al., 2016).

Cancer Research and Chemotherapy

Indole-3-carbinol (I3C) and its metabolites have been investigated for their anticancer activities. Studies have shown that I3C and its metabolite bis(3'-indolyl)methane induce growth inhibition, apoptosis, and antiangiogenic activities in cancer cell lines and tumors. This research provides insights into the complex mechanisms of these responses, which are dependent on cell context (Safe, Papineni, & Chintharlapalli, 2008).

Agricultural Applications

The synthesis of 3-Indolyl[1-11C]acetic acid, a major auxin in higher plants, has been achieved using carbon-11 for in vivo imaging of its distribution and movement in whole plants. This provides a novel approach to studying plant hormone dynamics and their impact on plant growth and development (Reid et al., 2011).

Bioactive Compound Synthesis

Bis(indolyl)methanes synthesized through a green reaction of indole with various substituted aldehydes have demonstrated antibacterial and anti-inflammatory activities. This suggests potential clinical applications of these compounds in medicine, particularly in anti-inflammatory drug development (Sarva et al., 2016).

properties

Product Name

3-Indoleglycolaldehyde

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-hydroxy-2-(1H-indol-3-yl)acetaldehyde

InChI

InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-6,10-11,13H

InChI Key

XKZDNWMDLGQXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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